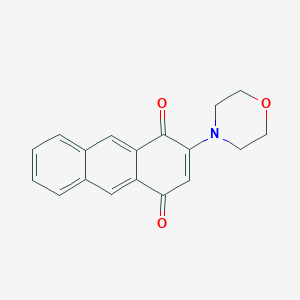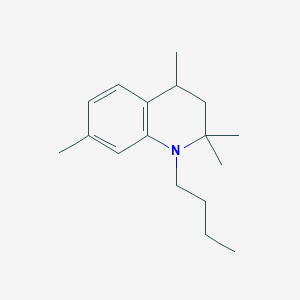
L-Serine, L-tryptophyl-L-asparaginyl-L-tyrosyl-L-valyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Serine, L-tryptophyl-L-asparaginyl-L-tyrosyl-L-valyl- is a peptide composed of five amino acids: L-serine, L-tryptophan, L-asparagine, L-tyrosine, and L-valine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine, L-tryptophyl-L-asparaginyl-L-tyrosyl-L-valyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and then coupled to the amino group of the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like L-Serine, L-tryptophyl-L-asparaginyl-L-tyrosyl-L-valyl- often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The tyrosine residue in the peptide can undergo oxidation to form dityrosine cross-links.
Reduction: Disulfide bonds, if present, can be reduced using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids using site-directed mutagenesis techniques.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or peracetic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis kits and reagents.
Major Products
Oxidation: Formation of dityrosine.
Reduction: Cleavage of disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Aplicaciones Científicas De Investigación
L-Serine, L-tryptophyl-L-asparaginyl-L-tyrosyl-L-valyl- has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Pharmacology: Investigated for its potential therapeutic effects in neurodegenerative diseases due to the presence of L-serine and L-tryptophan.
Biotechnology: Employed in the development of biosensors and bioactive materials.
Mecanismo De Acción
The mechanism of action of L-Serine, L-tryptophyl-L-asparaginyl-L-tyrosyl-L-valyl- involves interactions with specific molecular targets and pathways:
L-Serine: Acts as a precursor for the synthesis of other amino acids and neurotransmitters.
L-Tryptophan: Serves as a precursor for serotonin and melatonin synthesis.
L-Asparagine: Involved in protein synthesis and metabolic regulation.
L-Tyrosine: Precursor for catecholamines like dopamine and norepinephrine.
L-Valine: Essential for protein synthesis and muscle metabolism.
Comparación Con Compuestos Similares
Similar Compounds
L-Serine, L-lysyl-L-tyrosyl-L-asparaginyl-L-valyl-: Similar peptide with lysine instead of tryptophan.
L-Serine, L-tryptophyl-L-asparaginyl-L-tyrosyl-L-leucyl-: Similar peptide with leucine instead of valine.
Uniqueness
L-Serine, L-tryptophyl-L-asparaginyl-L-tyrosyl-L-valyl- is unique due to the specific combination of amino acids, which imparts distinct biochemical properties and potential therapeutic applications.
Propiedades
Número CAS |
398469-58-4 |
|---|---|
Fórmula molecular |
C32H41N7O9 |
Peso molecular |
667.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C32H41N7O9/c1-16(2)27(31(46)38-25(15-40)32(47)48)39-30(45)23(11-17-7-9-19(41)10-8-17)37-29(44)24(13-26(34)42)36-28(43)21(33)12-18-14-35-22-6-4-3-5-20(18)22/h3-10,14,16,21,23-25,27,35,40-41H,11-13,15,33H2,1-2H3,(H2,34,42)(H,36,43)(H,37,44)(H,38,46)(H,39,45)(H,47,48)/t21-,23-,24-,25-,27-/m0/s1 |
Clave InChI |
ACTSAMMWTGBXGU-IYBBNNOUSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |
SMILES canónico |
CC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



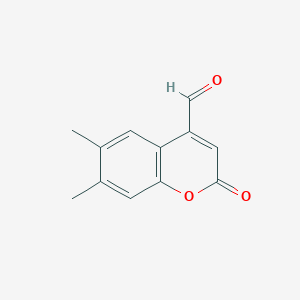
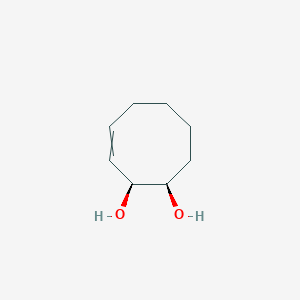
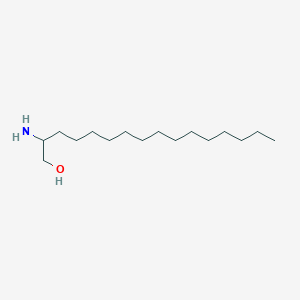
![4-[(2-Bromoethyl)amino]benzonitrile](/img/structure/B14252577.png)

![(S)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl chloride](/img/structure/B14252589.png)
![11-amino-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]undecanamide](/img/structure/B14252592.png)
![(6-Fluoro-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B14252604.png)
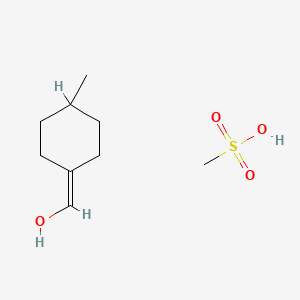
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[4,6-bis(4-methoxyphenyl)-1,3,5-triazine]](/img/structure/B14252608.png)
![2,4,6-Tris(4-{[4-(decyloxy)phenyl]ethynyl}phenyl)-1,3,5-triazine](/img/structure/B14252611.png)
